Etorphine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Analysis
Etorphine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of etorphine hydrochloride, a potent semi-synthetic opioid analgesic. The following sections detail its fundamental chemical and physical characteristics, the experimental methodologies used to determine these properties, and the key signaling pathways involved in its mechanism of action. All quantitative data is summarized for clarity, and logical and experimental workflows are visualized to facilitate understanding.
Physicochemical Properties
Etorphine hydrochloride is the hydrochloride salt of etorphine, a derivative of the opium alkaloid thebaine. Its potent analgesic properties necessitate a thorough understanding of its physicochemical characteristics for research and development purposes.
Quantitative Data Summary
The key physicochemical parameters for etorphine and its hydrochloride salt are summarized in the table below. It is important to note that some of the available data pertains to the etorphine base rather than the hydrochloride salt, and some values are computationally predicted.
| Property | Value | Source |
| Chemical Identity | ||
| IUPAC Name | (1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0²,¹⁴.0¹²,²⁰]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride | [1] |
| Molecular Formula | C₂₅H₃₄ClNO₄ | [1] |
| Molecular Weight | 448.0 g/mol | [1] |
| CAS Number | 13764-49-3 | [1] |
| Physical Properties | ||
| Physical Appearance | White crystalline powder | [2] |
| Melting Point | 266-267 °C | |
| Solubility & Partitioning | ||
| Water Solubility (log₁₀WS of Etorphine base) | -4.49 (Calculated) | [3] |
| Octanol/Water Partition Coefficient (LogP of Etorphine base) | 3.164 (Calculated) | [3] |
| Ionization | ||
| pKa (of Etorphine base) | 12.0 (Predicted) |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a compound like etorphine hydrochloride relies on standardized experimental protocols. The following sections outline the general methodologies for measuring key parameters.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity. A common method for its determination is the capillary melting point method .
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Caption: Workflow for Shake-Flask Solubility.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like etorphine, potentiometric titration is a standard method for its determination.[4][5]
Methodology:
-
A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., methanol-water) for poorly water-soluble substances.[6]
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.[4][6]
-
A standardized solution of a strong acid or base (the titrant) is added to the sample solution in small, known increments.[4]
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration continues until the pH change becomes minimal.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[4][5]
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is also the traditional approach for determining LogP.
Methodology:
-
A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).
-
This solution is then mixed with a known volume of the other solvent in a separatory funnel.
-
The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the layers have completely separated.
-
Aliquots are taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each layer is measured using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Mechanism of Action and Signaling Pathways
Etorphine is a potent, non-selective full agonist at the μ (mu), δ (delta), and κ (kappa) opioid receptors.[7] These receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. The binding of etorphine to these receptors initiates a cascade of intracellular events that lead to its profound analgesic and sedative effects.[8]
The primary signaling pathway involves the following steps:
-
Receptor Binding: Etorphine binds to and activates the opioid receptor.
-
G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/Go). The G-protein releases its GDP and binds GTP, causing the dissociation of the Gα and Gβγ subunits.
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate (B1630785) and substance P.[8]
The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signaling pathways.
Caption: Etorphine's GPCR Signaling Cascade.
References
- 1. Etorphine Hydrochloride | C25H34ClNO4 | CID 23623749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etorphine | C25H33NO4 | CID 644209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etorphine (CAS 14521-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. eurjchem.com [eurjchem.com]
- 7. Etorphine - Wikipedia [en.wikipedia.org]
- 8. Etorphine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
